4-Chloro-3-(trifluoromethyl)anisole
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Overview
Description
4-Chloro-3-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6ClF3O It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the third position and a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-(trifluoromethyl)anisole involves the following steps:
Starting Material: The synthesis begins with anisole (methoxybenzene).
Chlorination: Anisole is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3) to introduce the chlorine atom at the para position.
Trifluoromethylation: The chlorinated anisole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst.
The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethyl)anisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anisoles with various functional groups.
Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(difluoromethyl)anisole or 4-chloro-3-(monofluoromethyl)anisole.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)anisole has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or anti-cancer properties.
Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers with unique properties.
Chemical Biology: It is used as a probe to study enzyme mechanisms and interactions due to its distinctive chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)anisole depends on its specific application:
Pharmaceuticals: It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Agrochemicals: It may interfere with essential biological processes in pests, such as enzyme inhibition or disruption of cell membranes.
Material Science: It may participate in polymerization reactions to form materials with desired properties.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)anisole can be compared with other similar compounds, such as:
4-Chloroanisole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)anisole: Lacks the chlorine atom, leading to variations in its chemical behavior and applications.
4-Bromo-3-(trifluoromethyl)anisole:
The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable for specific applications in pharmaceuticals, agrochemicals, and material science.
Properties
IUPAC Name |
1-chloro-4-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKNQCAJLSTLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378752 |
Source
|
Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-73-7 |
Source
|
Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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